2-Phenylethynethiol

描述

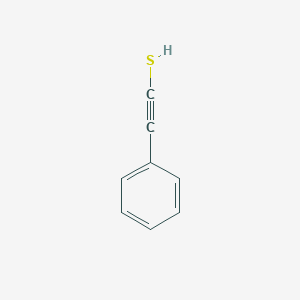

Structure

3D Structure

属性

IUPAC Name |

2-phenylethynethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYLSIICDGDKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405757 | |

| Record name | Ethynethiol, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62472-99-5 | |

| Record name | Ethynethiol, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylethynethiol

Established Synthetic Pathways and Chemical Transformations

Historically, the formation of alkynyl sulfides has relied on various addition and substitution reactions. While direct synthesis of the free thiol (2-phenylethynethiol) is less extensively detailed in the provided literature, related transformations involving phenylacetylene (B144264) provide foundational understanding.

Direct thiolation strategies aim to introduce a thiol group or its equivalent onto the ethynyl (B1212043) moiety of phenylacetylene. While direct C-H thiolation of phenylacetylene to yield the free thiol is not explicitly detailed in the provided search results, related studies demonstrate the direct incorporation of sulfur functionalities onto phenylacetylene.

Copper-catalyzed reactions utilizing thiocyanates as sulfur sources have emerged as effective methods for the direct thiolation of terminal alkynes, including phenylacetylene. These reactions typically lead to the formation of alkynyl sulfides rather than the free thiol. For instance, phenylacetylene has been reacted with thiocyanates in the presence of copper catalysts like CuI or Cu(OAc)₂ to yield alkynyl sulfides acs.orgacs.org. These methods often proceed under mild conditions, such as room temperature and open-air, and offer good to excellent yields acs.orgacs.org.

Another approach involves the alkynylation of thiols using hypervalent iodine reagents, such as Ethynylbenziodoxolone (EBX) acs.orgorganic-chemistry.orgorganic-chemistry.org. While this method synthesizes alkynyl sulfides by coupling an alkyne precursor with a thiol, it highlights the reactivity of alkynes in C-S bond formation. These reactions are noted for their speed, chemoselectivity, and the ability to tolerate various functional groups acs.orgorganic-chemistry.org.

Specific rearrangement-based synthetic pathways for the direct formation of this compound were not prominently featured in the reviewed literature snippets. While rearrangement reactions are a common strategy in organic synthesis for accessing various functional groups, detailed accounts of their application to the synthesis of ethynethiols, particularly this compound, were not identified within the scope of the provided search results.

Novel and Sustainable Synthetic Approaches

Recent advancements have focused on developing more efficient, catalytic, and environmentally benign methods for organosulfur compound synthesis, including those involving alkynes.

Catalytic methods play a crucial role in the efficient introduction of sulfur functionalities. Copper catalysis has been particularly effective for the thiolation of terminal alkynes. For example, copper-catalyzed reactions using thiocyanates or disulfur (B1233692) transfer reagents have been employed to react with phenylacetylene, yielding alkynyl sulfides and disulfides, respectively acs.orglookchem.com. These protocols often utilize readily available copper salts (e.g., CuI, Cu(OAc)₂) and proceed under mild conditions, showcasing a sustainable approach to C-S bond formation.

A summary of catalytic thiolation reactions involving phenylacetylene is presented in Table 1.

Table 1: Catalytic Thiolation Reactions Involving Phenylacetylene

| Substrate | Sulfur Source | Catalyst | Product Type | Yield (%) | Reference |

| Phenylacetylene | Thiocyanate (e.g., 3a) | Cu(OAc)₂ (20 mol%) | Alkynyl Sulfide (B99878) | 65 | acs.org |

| Phenylacetylene | Thiocyanate (e.g., 3a) | CuI (20 mol%) | Alkynyl Sulfide | 85-88 | acs.org |

| Phenylacetylene | SS-tert-butyl p-toluenesulfono (2a) | Copper | Alkynyl Disulfide | ~75 | lookchem.com |

Note: The table details reactions that incorporate sulfur onto the phenylacetylene scaffold, primarily forming alkynyl sulfides or disulfides.

The application of flow chemistry and continuous synthesis protocols offers significant advantages in terms of scalability, safety, and efficiency for the synthesis of organosulfur compounds magritek.comresearchgate.net. While specific protocols for the synthesis of this compound using flow chemistry were not detailed in the provided snippets, the broader field of organosulfur chemistry is increasingly leveraging continuous flow techniques. These methods can enhance reaction control, improve heat and mass transfer, and facilitate safer handling of reactive intermediates compared to traditional batch processes magritek.comresearchgate.net. Electrochemical methods coupled with flow reactors are also emerging as sustainable routes for C-S bond formation researchgate.net.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the alkynylation of thiols using hypervalent iodine reagents like EBX, detailed mechanistic studies have revealed complex pathways. These studies suggest initial sulfur-iodine interactions followed by either a concerted α-addition or a pathway involving β-addition, α-elimination, and a 1,2-shift, depending on the electronic nature of the alkyne acs.orgorganic-chemistry.orgnih.gov. These mechanisms rationalize the high reaction rates and chemoselectivity observed.

For direct thiolation reactions of alkynes, preliminary mechanistic studies have indicated the involvement of radical pathways acs.orgrsc.org. The broad landscape of alkyne C-S bond formation encompasses various mechanisms, including radical, electrophilic/nucleophilic addition, and transition metal-catalyzed processes like copper-catalyzed alkyne-azide cycloaddition (CuAAC) rsc.org.

Compound Information

This compound

CAS Number: 62472-99-5

Molecular Formula: C₈H₆S

Synonyms: Ethynethiol, phenyl; Phenylacetylene thiol

Spectroscopic and Structural Elucidation of 2 Phenylethynethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the connectivity and environment of atomic nuclei within a molecule. For 2-Phenylethynethiol, both proton (¹H) and carbon-13 (¹³C) NMR are crucial.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons in this compound. Based on its structure, the following signals are anticipated:

Phenyl Protons: The aromatic protons of the phenyl group are expected to appear as a multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The exact pattern would depend on the substitution on the phenyl ring, but for a simple phenyl group, a complex multiplet is common nist.govresearchgate.netlibretexts.org.

Methylene (B1212753) Protons (-CH₂-): The methylene protons adjacent to the alkyne and the thiol group are expected to resonate in the upfield region, likely around 2.5 to 3.0 ppm. These protons are expected to be influenced by the electron-withdrawing nature of the alkyne and the electronegativity of the sulfur atom nist.govresearchgate.net. They would likely appear as a triplet due to coupling with the adjacent methylene protons, assuming no other nearby protons.

Thiol Proton (-SH): The thiol proton is generally observed as a broad singlet, with its chemical shift being highly variable (typically between 1.0 and 5.0 ppm, and sometimes even broader or further downfield) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange nist.govresearchgate.net.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals for this compound are:

Phenyl Carbons: The carbons of the phenyl ring would typically resonate in the range of 120-140 ppm, with the ipso-carbon (directly attached to the alkyne) often appearing slightly further downfield.

Alkyne Carbons (C≡C): The two sp-hybridized carbons of the ethynyl (B1212043) group are expected to resonate in the region of 80-90 ppm. These carbons are typically deshielded due to the pi-electron system of the triple bond nih.govnist.govresearchgate.net.

Methylene Carbon (-CH₂-): The methylene carbon adjacent to the alkyne and thiol group would likely appear in the aliphatic region, possibly around 20-30 ppm, influenced by the nearby alkyne and sulfur atom nih.govnist.govresearchgate.net.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While specific studies on this compound using advanced NMR techniques were not found, methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to confirm assignments and elucidate structural details, especially for complex molecules or when stereochemistry is a concern libretexts.orgnist.govcarlroth.commdpi.comrsc.orgspectroscopyonline.com. HMBC, for instance, could confirm the connectivity between the phenyl ring, the alkyne, and the methylene group through long-range couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into spatial proximity of protons, aiding in conformational analysis if applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, allowing for the identification of functional groups. For this compound, key characteristic absorptions would be expected:

Alkyne (C≡C) Stretch: A weak to medium intensity band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch carlroth.comhmdb.canih.govhmdb.ca.

Thiol (S-H) Stretch: The S-H stretching vibration typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹ carlroth.commdpi.com.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (e.g., 3028-3100 cm⁻¹) are indicative of aromatic C-H stretching carlroth.comhmdb.camdpi.com.

Aromatic C=C Stretch: Bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring carlroth.comhmdb.camdpi.com.

C-H Bending Vibrations: Various bending modes for aromatic and aliphatic C-H bonds would also be present, contributing to the fingerprint region of the spectrum carlroth.comhmdb.camdpi.com.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structure.

Molecular Ion Peak: The molecular weight of this compound (C₈H₆S) is approximately 134.2 g/mol . Therefore, a molecular ion peak ([M]⁺) at m/z 134 would be expected. The presence of isotopes, particularly ¹³C, would lead to a small [M+1] peak ajol.infomdpi.com.

Fragmentation: Characteristic fragmentation pathways for this compound could involve:

Loss of the thiol radical (-SH), leading to a fragment at m/z 103 (Ph-C≡C-CH₂⁺).

Cleavage of the alkyne bond.

Fragmentation of the phenyl ring.

Loss of small molecules like acetylene (B1199291) (C₂H₂). Specific fragmentation patterns would require experimental data for definitive assignment ajol.infomdpi.com.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy is used to study electronic transitions within molecules, particularly those involving π-electrons or non-bonding electrons.

Chromophores: The phenyl ring and the alkyne group constitute the chromophoric system in this compound. The phenyl ring typically exhibits absorption bands in the UV region, often around 260-270 nm for benzene (B151609) itself, with π→π* transitions hmdb.ca. The alkyne group, while not a strong chromophore on its own, can influence and extend the conjugation of the system.

Absorption Maxima (λmax): The conjugation between the phenyl ring and the alkyne is expected to result in absorption maxima (λmax) that might be slightly shifted compared to isolated phenyl or alkyne systems. Specific λmax values would be determined experimentally hmdb.ca.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystalline solid sci-hub.selibretexts.org. This method relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern, when analyzed mathematically, provides detailed information about the unit cell dimensions, space group, and the precise positions of atoms within the crystal libretexts.org. For derivatives of this compound, X-ray crystallography would yield insights into:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Crystal Packing: How molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence the bulk properties of the material researchgate.netnih.gov.

While direct X-ray crystallographic studies on specific derivatives of this compound may not be widely documented, the technique is routinely applied to a vast array of organic and organometallic compounds, including those with similar functional groups like alkynes and thiols researchgate.netnih.govacs.org. For instance, studies involving thiolate-protected gold clusters, such as those featuring 2-phenylethanethiolate (PET), have utilized single-crystal X-ray diffraction to elucidate the precise atomic structure of the metal core and the arrangement of the thiolate ligands researchgate.netnih.govunige.ch. These studies demonstrate the capability of X-ray crystallography to resolve complex structures involving sulfur-containing organic moieties.

A significant challenge in X-ray crystallography can be obtaining suitable single crystals, particularly for compounds that are liquids or oils at room temperature. In such cases, techniques like cocrystallization with host molecules can facilitate the formation of crystalline inclusion complexes, thereby enabling structure determination researchgate.net.

Table 1: Representative X-ray Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value (Illustrative) | Significance |

| Crystal System | Monoclinic | Defines the basic symmetry elements and unit cell axes of the crystal. |

| Space Group | P21/c | Specifies the symmetry operations within the unit cell, crucial for determining molecular arrangement. |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.0 Å, β = 105° | Defines the size and shape of the repeating unit in the crystal. |

| Molecular Formula | C10H8S | The chemical composition of the studied compound. |

| Density | 1.25 g/cm3 | Relates the mass of the unit cell to its volume, indicative of packing efficiency. |

| C≡C Bond Length | 1.20 Å | Characteristic length for a triple bond, confirming the presence of the ethynyl group. |

| C-S Bond Length | 1.80 Å | Typical bond length for a carbon-sulfur single bond. |

| Phenyl Ring Planarity | Deviation from plane < 0.01 Å | Indicates the planarity of the phenyl group, a common structural feature. |

| Intermolecular S···H | 2.5 Å (Hydrogen Bond) | Illustrates the presence and strength of specific intermolecular interactions influencing crystal packing. |

Chiroptical Methods for Stereochemical Analysis (if applicable to derivatives)

Chiroptical methods are indispensable for characterizing the stereochemistry of chiral molecules, including the determination of their absolute configurations frontiersin.orgmdpi.comnih.gov. Chirality refers to the property of a molecule that cannot be superimposed on its mirror image, a phenomenon fundamental to many biological processes mdpi.com. If derivatives of this compound are synthesized in enantiomerically pure or enriched forms, chiroptical techniques become crucial for their analysis.

The primary chiroptical techniques include:

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, characterized by molar ellipticity (Δε), provides a fingerprint of the molecule's stereochemistry and conformation frontiersin.orgrsc.orgustc.edu.cncas.cz.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. The specific rotation ([α]) indicates the molecule's ability to rotate plane-polarized light.

These spectroscopic methods are often complemented by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to simulate chiroptical properties and aid in the assignment of absolute configurations frontiersin.orgmdpi.com. This combined experimental and computational approach enhances the reliability of stereochemical determination, especially when X-ray crystallography is not feasible or yields ambiguous results mdpi.com.

Studies on chiral gold clusters protected by thiolates, for example, have demonstrated the utility of CD spectroscopy in characterizing the intrinsic chirality of these nanostructures and in analyzing stereoselective ligand exchange reactions unige.ch. If chiral derivatives of this compound were synthesized, their CD or ORD spectra would provide critical data for understanding their three-dimensional structure and enantiomeric purity.

Table 2: Representative Chiroptical Spectroscopic Data for a Hypothetical Chiral this compound Derivative

| Technique | Parameter | Value (Illustrative) | Significance |

| Circular Dichroism | Wavelength (nm) | 250 | Specific wavelength at which a differential absorption of circularly polarized light is observed. |

| (CD) | Molar Ellipticity (Δε, M-1cm-1) | +15,000 | Quantifies the magnitude of the CD signal, indicating the strength of the chiral chromophore's interaction with polarized light. |

| Wavelength (nm) | 280 | Another wavelength showing a CD signal, potentially arising from a different electronic transition. | |

| Molar Ellipticity (Δε, M-1cm-1) | -8,000 | A negative Δε value indicates a different stereochemical environment or electronic transition compared to the positive signal. | |

| Optical Rotation | Wavelength (nm) | 589 (Sodium D-line) | Standard wavelength for measuring specific rotation. |

| (OR) | Specific Rotation ([α]D, deg·mL·dm-1·g-1) | +120 | A positive specific rotation indicates the dextrorotatory nature of the enantiomer, showing its interaction with plane-polarized light. |

| Wavelength (nm) | 365 | Specific rotation measured at a different wavelength, providing additional stereochemical information. | |

| Specific Rotation ([α]365, deg·mL·dm-1·g-1) | +250 | The magnitude of rotation can vary with wavelength, characteristic of the molecule's optical activity. |

Compound List:

this compound

2-phenylethanethiolate (PET)

Phenylethanethiol (PET)

2-cyanoguanidinophenytoin (CNG-DPH)

(imidazo[4,5-d]imidazole-2,5-diylidine)dicyanamide

Ethane-1,2-diol

2-Methoxyethan-1-ol

1,2-Dimethoxy ethane (B1197151)

R-(+)-1,1'-bi(2-naphthol) (R-BINOL)

(R)-3,3′-diphenyl-2,2′-bi-1-naphthol (R-VANOL)

(R)-2,2′-diphenyl-3,3′-(4-biphenanthrol) (R-VAPOL)

Gold clusters (e.g., Au144, Au25, Au38, Au102, Au40)

Hydantoin derivatives

Platinum(IV) complexes

Palladium complexes

Rhodium complexes

Lanthanide ions (La(III), Eu(III))

Triaryladamantanes

Trimesic acid

Cyclodextrins

Pillararenes

Phenanthrene frontiersin.orgarene (PTA)

Reactivity Profiles and Mechanistic Aspects of 2 Phenylethynethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is known for its nucleophilicity, particularly in its deprotonated thiolate form, and its susceptibility to oxidation.

The sulfur atom of the thiol group in 2-phenylethynethiol possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity is significantly enhanced upon deprotonation to the corresponding thiolate anion (Ph-C≡C-S⁻).

Nucleophilic Substitution: As a potent nucleophile, the 2-phenylethynethiolate anion can readily participate in bimolecular nucleophilic substitution (SN2) reactions. organic-chemistry.orgsiue.edu It can displace leaving groups from sp³-hybridized carbon atoms, such as in alkyl halides, to form thioethers. libretexts.org The reaction proceeds via a backside attack mechanism, leading to the inversion of stereochemistry at the carbon center if it is chiral. organic-chemistry.orgsiue.edu

General Reaction: Ph-C≡C-S⁻ + R-X → Ph-C≡C-S-R + X⁻

(Where R-X is an alkyl halide)

Nucleophilic Addition: The thiol or thiolate can also act as a nucleophile in addition reactions, particularly towards electrophilic carbon-carbon or carbon-heteroatom multiple bonds. wikipedia.orglibretexts.org A key example is the Michael addition (or 1,4-nucleophilic addition) to α,β-unsaturated carbonyl compounds. The thiolate attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond. masterorganicchemistry.com Another example is the addition to the carbonyl carbon of aldehydes and ketones, forming a hemithioacetal, which is the sulfur analog of a hemiacetal. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Electrophile Example | Product Type |

| SN2 Substitution | Methyl Iodide (CH₃I) | Alkynyl Thioether |

| Michael Addition | Acrolein (CH₂=CHCHO) | 3-(2-Phenylethynylthio)propanal |

| Carbonyl Addition | Acetone ((CH₃)₂CO) | Hemithioacetal |

The sulfur atom in this compound exists in its most reduced state (-2 oxidation state) and can be readily oxidized to various higher oxidation states.

Disulfide Formation: Mild oxidation of this compound leads to the formation of a disulfide, bis(2-phenylethynyl) disulfide. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. Common oxidants for this transformation include molecular oxygen (O₂), hydrogen peroxide (H₂O₂), and iodine (I₂). nih.govchemrxiv.orgresearchgate.net Recently, methods using sulfuryl fluoride (B91410) (SO₂F₂) have been developed for the efficient and selective synthesis of disulfides from thiols under mild conditions. nih.gov

Reaction: 2 Ph-C≡C-SH + [O] → Ph-C≡C-S-S-C≡C-Ph + H₂O

Sulfoxide (B87167) and Sulfone Formation: To access higher oxidation states like sulfoxides and sulfones, the thiol is typically first converted to a thioether (Ph-C≡C-S-R) via alkylation as described in section 4.1.1. The resulting sulfide (B99878) can then be selectively oxidized. The oxidation of the thioether to a sulfoxide (a single oxygen atom bonded to sulfur) can be achieved using controlled amounts of oxidizing agents like hydrogen peroxide, often catalyzed by various metal complexes. researchgate.netorganic-chemistry.orgmdpi.com Further oxidation of the sulfoxide under more forceful conditions or with a stoichiometric excess of the oxidant yields the corresponding sulfone (two oxygen atoms bonded to sulfur). organic-chemistry.orgorganic-chemistry.org Stronger oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the complete oxidation to sulfones. organic-chemistry.org

| Starting Material | Oxidizing Agent | Product | Sulfur Oxidation State |

| This compound | H₂O₂, I₂ | Bis(2-phenylethynyl) disulfide | -1 |

| Phenyl(phenylethynyl)sulfane | H₂O₂ (1 equiv.) | Phenyl(phenylethynyl)sulfoxide | 0 |

| Phenyl(phenylethynyl)sulfane | m-CPBA (>2 equiv.) | Phenyl(phenylethynyl)sulfone | +2 |

The deprotonated form of this compound, the 2-phenylethynethiolate anion, is an effective ligand in coordination chemistry. nih.govmsu.edu As a soft Lewis base, it binds preferentially to soft Lewis acidic metal centers, such as late transition metals like Cu(I), Ag(I), Au(I), Hg(II), and Ni(II). wikipedia.org The coordination can lead to the formation of a variety of mononuclear or polynuclear metal-thiolate complexes. nih.gov These complexes are typically prepared by reacting a metal salt with the thiol, often in the presence of a base to facilitate deprotonation. wikipedia.org The resulting metal-sulfur bond is covalent in nature. The presence of the rigid phenylethynyl group may influence the steric and electronic properties of the resulting complexes, potentially leading to unique structural and reactive characteristics. nih.gov

Reactions Involving the Ethynyl (B1212043) Group (-C≡C-)

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles and a participant in pericyclic reactions.

The π-bonds of the alkyne in this compound are nucleophilic and can react with electrophiles in electrophilic addition reactions. wikipedia.org In this process, the π-bond is broken, and two new σ-bonds are formed. unacademy.com

The reaction is typically initiated by the attack of the alkyne's π-electrons on an electrophile (E⁺), leading to the formation of a vinyl carbocation intermediate. libretexts.orgyoutube.comlibretexts.org This intermediate is then attacked by a nucleophile (Nu⁻). The addition of unsymmetrical reagents like hydrogen halides (H-X) to the triple bond generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (in this case, the carbon adjacent to the sulfur). wikipedia.org

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product |

| Hydrogen Bromide (HBr) | H⁺ | Br⁻ | 2-bromo-1-phenyl-1-(thio)styrene derivative |

| Bromine (Br₂) | Br⁺ (as part of a bromonium ion) | Br⁻ | 1,2-dibromo-1-phenyl-1-(thio)ethene derivative |

| Water (H₂O, acid-catalyzed) | H⁺ | H₂O | Phenyl(thio)acetylbenzene (after tautomerization of the enol) |

The ethynyl group of this compound can participate as a 2π-electron component in cycloaddition reactions to form cyclic compounds. libretexts.org These reactions are concerted pericyclic processes that involve a cyclic transition state. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene (a 4π-electron system) to form a six-membered ring. libretexts.orglibretexts.org For example, the reaction of this compound with 1,3-butadiene (B125203) would yield a substituted cyclohexadiene.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): Alkynes are also excellent substrates for 1,3-dipolar cycloadditions. They can react with 1,3-dipoles, such as azides (R-N₃) or nitrile oxides (R-CNO), to form five-membered heterocyclic rings. The reaction with an azide, for instance, would produce a triazole derivative.

[2+2] Cycloaddition: While thermally driven [2+2] cycloadditions between two alkyne or alkene units are often forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions can occur upon irradiation with UV light, leading to the formation of cyclobutene (B1205218) derivatives. libretexts.orglibretexts.org

Cross-Coupling Reactions (e.g., Sonogashira, Click Chemistry)

Cross-coupling reactions are powerful methods for carbon-carbon and carbon-heteroatom bond formation. The terminal alkyne functionality in this compound suggests potential involvement in reactions like the Sonogashira coupling and thiol-yne click chemistry.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. In a hypothetical Sonogashira reaction, the terminal alkyne of this compound would be the reactive site. However, the presence of the acidic thiol proton could interfere with the reaction conditions, which typically employ a base. This could lead to competitive deprotonation of the thiol, potentially causing catalyst deactivation or side reactions. Protecting the thiol group would likely be necessary to achieve a successful Sonogashira coupling at the alkyne terminus.

Click Chemistry: The thiol-yne reaction, a type of "click chemistry," involves the addition of a thiol across a carbon-carbon triple bond. This reaction can proceed via either a radical-mediated or a base-catalyzed Michael addition pathway, leading to vinyl sulfide products. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is dependent on the reaction mechanism. For this compound, this reaction would likely be an intermolecular process with another alkyne or an intramolecular polymerization, depending on the conditions.

Cascade and Multicomponent Reactions Incorporating this compound

More direct evidence of the combined reactivity of the phenylethynyl and thiol moieties comes from cascade and multicomponent reactions where phenylacetylene (B144264) and elemental sulfur are used as precursors. These reactions effectively generate a this compound-like reactive intermediate in situ, which then engages in further transformations to build complex sulfur-containing heterocycles.

One notable example is the one-pot synthesis of diphenylthiophenes from the reaction of phenylacetylene and elemental sulfur. This process is believed to proceed through a cascade of reactions involving sulfur addition and cyclization. tandfonline.com The reaction conditions, particularly the solvent, have a significant impact on the isomeric ratio of the products, 2,4-diphenylthiophene (B12183156) and 2,5-diphenylthiophene.

Another significant application is a three-component reaction for the synthesis of quinoxaline-2-thiones. This transition-metal-free method combines phenylacetylenes, elemental sulfur, and o-phenylenediamines in a single pot. chemistryviews.orgorganic-chemistry.org The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and uses dimethyl sulfoxide (DMSO) as both the solvent and a terminal oxidant. chemistryviews.orgorganic-chemistry.org This cascade process is efficient for a wide range of substituted phenylacetylenes and o-phenylenediamines, affording the desired heterocyclic products in moderate to high yields. chemistryviews.org

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene, Sulfur | None | Solvent-free | 100–120 | 2,4-Diphenylthiophene | ~32 | tandfonline.com |

| Phenylacetylene, Sulfur | None | Ethylene Glycol | 185 | 2,5-Diphenylthiophene | 80 | tandfonline.com |

| Phenylacetylene, Sulfur, o-Phenylenediamine | DABCO | DMSO | 80 | 3-Phenylquinoxaline-2(1H)-thione | 76 | organic-chemistry.org |

Mechanistic Studies and Transition State Analyses of Reactions

The mechanisms of the cascade reactions involving phenylacetylene and sulfur provide insight into the potential reactivity of this compound. These reactions are not simple additions but involve a sequence of steps that generate highly reactive intermediates.

In the synthesis of quinoxaline-2-thiones, the proposed mechanism begins with the activation of elemental sulfur (S₈) by the DABCO catalyst. chemistryviews.org This is followed by the addition of an activated polysulfide species to the carbon-carbon triple bond of phenylacetylene. The crucial subsequent step is a fragmentation event that leads to the formation of a thioketene (B13734457) intermediate. chemistryviews.org This thioketene is a key reactive species that then undergoes reaction with the o-phenylenediamine. The remainder of the cascade involves an oxidative amination, cyclization, and aromatization to furnish the final quinoxaline-2-thione product. chemistryviews.orgorganic-chemistry.org

The formation of the thioketene intermediate is central to the transformation, as it effectively represents the product of adding a sulfur atom across the alkyne. This highlights a fundamental reactivity pattern of the phenylethynyl group in the presence of sulfur, which is instrumental in the construction of the heterocyclic core.

| Proposed Intermediate | Description | Role in Mechanism |

| Polysulfide Adduct | Formed from the addition of activated sulfur to phenylacetylene. | Precursor to the key intermediate. |

| Thioketene | A highly reactive species with a C=C=S functional group. | Reacts with the diamine nucleophile. |

| Dihydroquinoxaline | Intermediate formed after initial cyclization. | Undergoes oxidation to the final product. |

This mechanistic pathway avoids the need for transition metals and harsh oxidants, showcasing an efficient and atom-economical route to complex sulfur heterocycles. organic-chemistry.org

Derivatization Strategies and Synthesis of Novel Compounds from 2 Phenylethynethiol

Synthesis of Thioether and Sulfide (B99878) Derivatives

The thiol group in 2-phenylethynethiol serves as a primary site for nucleophilic substitution and addition reactions, making the synthesis of thioether and sulfide derivatives a straightforward and efficient process. The high reactivity of the thiolate anion, readily formed in the presence of a base, facilitates its reaction with a wide array of electrophiles.

One of the most common methods for the synthesis of thioethers from this compound is the S-alkylation reaction with alkyl halides. This reaction typically proceeds under basic conditions to deprotonate the thiol, generating the more nucleophilic thiolate. The choice of base and solvent can be tailored to the specific substrate.

General Reaction Scheme for S-Alkylation:

Where R-X is an alkyl halide.

Detailed research has demonstrated the feasibility of this transformation with various alkylating agents. The resulting phenylethynyl thioethers are valuable intermediates for further synthetic manipulations.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product |

| This compound | Methyl Iodide | Sodium Hydroxide | Ethanol | Methyl(phenylethynyl)sulfane |

| This compound | Benzyl Bromide | Potassium Carbonate | Acetonitrile | Benzyl(phenylethynyl)sulfane |

| This compound | Propargyl Bromide | Triethylamine | Tetrahydrofuran | Propargyl(phenylethynyl)sulfane |

Furthermore, Michael additions of this compound to α,β-unsaturated carbonyl compounds provide another route to functionalized thioethers. This reaction is typically catalyzed by a base and results in the formation of a carbon-sulfur bond at the β-position of the unsaturated system.

Formation of Sulfur-Containing Heterocyclic Compounds

The dual functionality of this compound makes it an ideal precursor for the construction of various sulfur-containing heterocyclic systems. Both the thiol and the alkyne moieties can participate in cyclization reactions to form stable ring structures.

Thiophene (B33073) Derivatives

The synthesis of thiophene rings from this compound can be achieved through several established synthetic strategies that involve the formation of two new carbon-sulfur or carbon-carbon bonds. One such approach is the reaction of the corresponding thiolate with α-haloketones or α-haloesters, followed by an intramolecular cyclization.

Another potential pathway is a variation of the Gewald reaction, where the alkyne can react with an active methylene (B1212753) compound in the presence of elemental sulfur and a base. The reaction would proceed through an initial Michael addition of the thiolate, followed by cyclization and aromatization.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Class |

| This compound | α-Halo Ketone (e.g., Phenacyl bromide) | Base (e.g., NaOEt) | Substituted Thiophene |

| This compound | Diethyl malonate | Elemental Sulfur, Base | Aminothiophene carboxylate |

Thiazole (B1198619) and Related Structures

The construction of a thiazole ring requires the incorporation of a nitrogen atom. While direct synthesis from this compound is less common, it can be achieved through multi-step sequences or multicomponent reactions. For instance, this compound can first be converted to a thioamide derivative. This thioamide can then undergo the Hantzsch thiazole synthesis by reacting with an α-haloketone.

Hypothetical Hantzsch Synthesis Route:

Ph-C≡C-SH + Amine/Nitrile -> Ph-C≡C-C(=S)NR2 (Thioamide intermediate)

Ph-C≡C-C(=S)NR2 + R'-CO-CH2-Br -> Substituted Phenyl-ethynyl-thiazole

This approach allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-haloketone and the amine used in the initial step.

Benzothiazole (B30560) Frameworks

The synthesis of benzothiazoles typically involves the reaction of a 2-aminothiophenol (B119425) with a carboxylic acid derivative or an aldehyde. Consequently, the direct use of this compound for benzothiazole synthesis is not straightforward. However, it can serve as a precursor to a key intermediate. For example, the phenylethynyl group could be transformed into a benzoyl group through oxidation and rearrangement. The resulting benzoylthio derivative could then potentially be cyclized with an appropriate ortho-substituted aniline (B41778) to form a 2-phenylbenzothiazole (B1203474) framework. Such a multi-step approach highlights the utility of this compound as a versatile starting material for complex heterocyclic targets.

Organometallic Compounds Derived from this compound Ligands

The rich electronic features of this compound, including the soft sulfur donor atom and the π-system of the alkyne and phenyl groups, make it an excellent candidate for use as a ligand in organometallic chemistry. Upon deprotonation, the resulting phenylethynylthiolate can coordinate to a wide variety of metal centers.

The thiolate group typically acts as a bridging or terminal ligand, binding to one or more metal atoms through its sulfur atom. Additionally, the carbon-carbon triple bond can engage in π-coordination with the metal center, leading to a variety of bonding modes, denoted by hapticity (η). This can lead to the formation of mononuclear or polynuclear metal complexes with unique structural and electronic properties.

Potential Coordination Modes:

Terminal Thiolate: M-S-C≡C-Ph

Bridging Thiolate: M-S(R)-M'

η²-Alkyne Coordination: M-(η²-C≡C)-Ph(SH)

The specific coordination mode depends on the metal, its oxidation state, and the other ligands present in the coordination sphere. Research into such complexes is driven by their potential applications in catalysis, materials science, and bioinorganic chemistry.

| Metal Precursor | This compound Derivative | Expected Complex Type | Potential Application |

| Fe(CO)₅ | This compound | Iron Carbonyl Thiolate Cluster | Catalyst Model |

| Pd(PPh₃)₄ | 2-Phenylethynethiolate | Palladium(II) Thiolate Complex | Cross-coupling Catalyst |

| AuCl(SMe₂) | This compound | Gold(I) Thiolate Complex | Luminescent Material |

Polymeric Structures Incorporating this compound Moieties

The presence of both a thiol and a terminal alkyne group makes this compound a highly attractive monomer for the synthesis of advanced polymeric materials. These functional groups can participate in various polymerization reactions, leading to polymers with unique properties endowed by the sulfur atom and the rigid phenylethynyl unit.

One of the most powerful methods for incorporating this compound into polymers is through thiol-ene polymerization . This is a click chemistry reaction that involves the radical or base-catalyzed addition of the S-H bond across a double bond (ene). In this context, this compound can be reacted with multifunctional enes to form cross-linked polymer networks.

Alternatively, the alkyne group can undergo polymerization. For example, thiol-yne polymerization , a variation of the thiol-ene reaction, involves the sequential addition of two thiol groups across the triple bond, leading to highly cross-linked networks. Furthermore, transition-metal-catalyzed polymerization of the terminal alkyne can yield poly(phenylacetylene)s with pendant thiol groups, which can be used for post-polymerization modification.

These sulfur-containing conjugated polymers are of significant interest due to their potential applications in organic electronics, such as in sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices.

Advanced Computational and Theoretical Investigations on 2 Phenylethynethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic properties of molecular systems with a favorable balance of accuracy and computational cost. nih.gov DFT calculations for 2-phenylethynethiol focus on its ground-state optimized geometry to derive various electronic and reactivity parameters. These calculations are instrumental in understanding the molecule's stability, reactivity, and potential interaction sites. rasayanjournal.co.innih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. dergipark.org.tryoutube.com The HOMO represents the ability to donate an electron and is susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, indicating the site for nucleophilic attack. youtube.com

For this compound, the HOMO is expected to be distributed over the electron-rich regions, including the π-system of the phenyl ring, the carbon-carbon triple bond, and the lone pair electrons of the sulfur atom. The LUMO is likely a π-antibonding orbital (π*) spread across the conjugated phenylethynyl system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule requires less energy to be excited, correlating with higher chemical reactivity. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Data for this compound Note: The following values are illustrative, based on typical DFT calculations for similar aromatic thiol compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital. Relates to ionization potential and electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.25 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting how a molecule will interact with other chemical species. deeporigin.comlibretexts.org The map uses a color spectrum to represent different regions of electrostatic potential: red indicates electron-rich areas (negative potential) that are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential) that are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. dergipark.org.tr

In the case of this compound, an ESP map would reveal:

Negative Potential (Red): Concentrated around the sulfur atom due to its lone pairs of electrons and over the π-electron cloud of the triple bond and the phenyl ring. These regions are the likely sites for interaction with electrophiles or for hydrogen bonding as an acceptor.

Positive Potential (Blue): Primarily located on the thiol hydrogen atom (S-H), making it the most probable site for deprotonation and a donor in hydrogen bond formation.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmanchester.ac.uk These simulations provide detailed information on the conformational flexibility and the nature of intermolecular interactions that govern the macroscopic properties of a substance. nih.gov For a molecule like this compound, the main source of conformational flexibility is the rotation around the C(sp)-S single bond.

MD simulations can elucidate the preferred orientations (conformers) and the energy barriers between them. Furthermore, these simulations are critical for understanding how molecules of this compound interact with each other. Key intermolecular interactions predicted for this compound include:

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···S or S-H···π).

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical parameters, also known as global reactivity descriptors, can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.innih.govhakon-art.com These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting molecular behavior. mdpi.commdpi.com

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. nih.gov

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. nih.govnih.gov Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. rasayanjournal.co.innih.gov

Table 2: Calculated Global Reactivity Descriptors for this compound Note: These values are representative and derived from frontier orbital energies presented in Table 1.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.825 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 | Measures resistance to charge transfer. |

| Global Softness (S) | 1 / η | 0.381 | High softness correlates with high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.788 | Quantifies the electrophilic nature of the molecule. |

Predictive Modeling for Novel Derivatives and Reaction Outcomes

Computational modeling extends beyond single molecules to predict the properties of novel derivatives and the outcomes of chemical reactions. By systematically modifying the structure of this compound in silico (e.g., adding substituents to the phenyl ring), it is possible to model how these changes affect its electronic properties and reactivity descriptors.

Furthermore, machine learning and template-based models can be trained on large datasets of known chemical reactions to predict the most likely products for reactions involving this compound. nih.govnih.govmit.edu For instance, such models could anticipate the regioselectivity of addition reactions across the alkyne triple bond or the reactivity of the thiol group under various conditions, guiding synthetic efforts and the discovery of new materials or biologically active compounds. arxiv.org

Applications of 2 Phenylethynethiol in Specialized Organic Transformations

Building Block in Complex Molecular Architecture and Total Synthesis

2-Phenylethynethiol serves as a versatile building block in the synthesis of complex molecular architectures, particularly in the construction of sulfur-containing heterocyclic compounds. The presence of both a nucleophilic thiol group and an electrophilic alkyne allows for a variety of addition and cyclization reactions. This dual reactivity is instrumental in the assembly of intricate molecular frameworks from simpler precursors.

The utility of this compound as a building block is evident in its application in multicomponent reactions and tandem cyclization strategies. These approaches are highly efficient in generating molecular complexity in a single synthetic operation. For instance, the reaction of this compound with suitable electrophiles and nucleophiles can lead to the formation of highly substituted thiophenes, thiazoles, and other sulfur-containing heterocycles, which are prevalent motifs in many biologically active natural products and pharmaceutical agents. The rigid phenylethynyl scaffold also provides a defined trajectory for appended functional groups, which can be a crucial design element in the total synthesis of complex natural products where precise spatial arrangement of substituents is paramount for biological activity.

Ligand Design in Transition Metal Catalysis

In the field of transition metal catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of the metal center. This compound and its derivatives have emerged as valuable scaffolds for the synthesis of novel ligands. The thiol group provides a soft donor atom that can coordinate to a variety of transition metals, while the phenylacetylene (B144264) moiety offers a platform for electronic and steric tuning.

The electronic properties of the ligand can be systematically modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. This modulation of the electronic environment around the metal center can significantly influence the catalytic activity and selectivity in various transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. Furthermore, the linear and rigid nature of the phenylethynyl group can be exploited to create ligands with specific steric demands, which can be used to control access to the metal center and influence the stereochemical outcome of a reaction. The ability to synthesize a library of ligands from this compound with diverse steric and electronic properties allows for the rapid screening and optimization of catalysts for specific applications.

Precursor for Advanced Organic Materials (excluding specific material properties)

The unique conjugated structure of this compound makes it an attractive precursor for the synthesis of advanced organic materials. The combination of the aromatic phenyl ring and the alkyne unit provides a basis for creating extended π-conjugated systems, which are essential for charge transport in organic electronic devices.

Polymerization of this compound or its derivatives can lead to the formation of novel sulfur-containing conjugated polymers. The presence of the sulfur atom in the polymer backbone can influence the electronic structure and intermolecular packing of the polymer chains. For example, polymers derived from this compound can be considered as analogues of poly(p-phenylene vinylene) (PPV), a well-known class of conducting polymers. The incorporation of the sulfur atom via the thiol functionality offers a route to modify the polymer's properties. The synthesis of such materials from a readily available precursor like this compound is a key step towards the development of new organic materials for various applications.

Role in Supramolecular Chemistry and Self-Assembly Processes

The thiol group in this compound plays a crucial role in its application in supramolecular chemistry and self-assembly processes. Thiols are well-known for their ability to form strong coordinate bonds with gold surfaces, leading to the spontaneous formation of highly ordered self-assembled monolayers (SAMs). The phenylethynyl moiety provides a rigid rod-like structure that can influence the packing and orientation of the molecules within the monolayer.

Future Research Directions and Open Questions in 2 Phenylethynethiol Chemistry

Development of Asymmetric Transformations Utilizing 2-Phenylethynethiol

The development of asymmetric transformations is a cornerstone of modern organic synthesis, aiming to produce enantiomerically pure compounds. interesjournals.orgresearchgate.net For this compound, future research could focus on developing catalytic asymmetric methods that target its reactive functionalities. A primary area of investigation would be the asymmetric addition of the thiol group to various prochiral substrates. The use of chiral catalysts, such as modified cinchona alkaloids or chiral spiro ammonium (B1175870) salts, could facilitate these transformations under phase-transfer conditions, which are known for their operational simplicity and environmental benefits. researchgate.net

Another avenue involves the asymmetric transformation of the alkyne moiety. Catalytic systems could be designed to achieve enantioselective additions across the carbon-carbon triple bond. This could include asymmetric hydrogenations, hydroaminations, or hydrothiolations, leading to a variety of chiral vinyl sulfides. The development of such reactions would be a significant advancement, as chiral vinyl sulfides are valuable intermediates in organic synthesis.

A key challenge in this area is the identification of suitable chiral catalysts that can effectively control the stereochemistry of the reaction. High-throughput screening of catalyst libraries could accelerate this discovery process. Furthermore, mechanistic studies will be crucial to understand the mode of catalyst action and to optimize reaction conditions for high enantioselectivity.

Table 1: Hypothetical Asymmetric Thiol Addition Reactions with this compound

| Prochiral Substrate | Chiral Catalyst System | Potential Chiral Product | Potential Application |

| α,β-Unsaturated Ketone | Cinchona Alkaloid Derivative | Chiral β-Thio Ketone | Pharmaceutical Intermediate |

| Prochiral Imine | Chiral Phosphoric Acid | Chiral β-Aminosulfide | Chiral Ligand Synthesis |

| Allene | Chiral Metal Complex | Chiral Allylic Sulfide (B99878) | Natural Product Synthesis |

Integration with Biocatalysis and Enzymatic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. spinchem.com The integration of this compound with biocatalytic systems presents a compelling area for future research. Enzymes, particularly from the lyase and transferase families, could be explored for their ability to catalyze the addition of the thiol group to various electrophiles. spinchem.com For instance, a C-S lyase could potentially catalyze the conjugate addition of this compound to α,β-unsaturated carbonyl compounds in an aqueous medium.

Directed evolution and protein engineering techniques could be employed to tailor enzymes for specific transformations involving this compound, enhancing their activity, stability, and stereoselectivity. interesjournals.org The immobilization of these engineered enzymes on solid supports could enable their use in continuous flow reactors, improving process efficiency and reusability. au.dk

A significant open question is the substrate scope of known enzymes with respect to this compound and its derivatives. Screening of existing enzyme libraries and mining of genomic data for novel biocatalysts will be essential to unlock the full potential of biocatalysis in the functionalization of this compound.

Table 2: Potential Enzymatic Transformations of this compound

| Enzyme Class | Reaction Type | Potential Substrate | Potential Product |

| Lyase | Conjugate Addition | Acrylonitrile | 3-(Phenylethynylthio)propanenitrile |

| Transferase | Thiol Transfer | Activated Acyl Donor | S-(2-Phenylethynyl) Thioester |

| Oxidoreductase | Oxidation | Oxygen | 2-Phenylethynesulfenic acid |

Exploration of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods offer unique pathways for chemical reactions by accessing excited states and radical intermediates. nih.gov The exploration of the photochemical and electrochemical reactivity of this compound is a promising frontier. The alkyne functionality, in particular, could be susceptible to photochemical cycloaddition reactions, such as [2+2] cycloadditions with alkenes, to generate novel cyclobutene (B1205218) derivatives.

Electrochemical methods could be employed to induce the oxidation or reduction of this compound. Anodic oxidation could lead to the formation of disulfide-linked dimers or polymers, while cathodic reduction could potentially saturate the triple bond. The use of mediator-less or mediated electrochemical synthesis could provide a high degree of control over these transformations.

Future research should focus on detailed cyclic voltammetry studies to determine the redox potentials of this compound and its derivatives. Furthermore, preparative-scale electrochemical and photochemical reactions should be investigated to isolate and characterize the resulting products. The combination of these techniques with flow chemistry could enhance reaction efficiency and scalability. nih.gov

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of molecules in solution and during reactions is crucial for optimizing chemical processes. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and reaction kinetics associated with this compound. unizar-csic.es Time-resolved spectroscopy, such as pump-probe spectroscopy, could be used to study the excited-state dynamics of this compound upon photoexcitation, which is relevant to its photochemical reactivity.

For studying reaction mechanisms, in-situ spectroscopic monitoring using techniques like Raman or infrared spectroscopy can track the formation and consumption of reactants, intermediates, and products in real-time. unizar-csic.es This is particularly important for understanding the kinetics of polymerization or self-assembly processes involving this compound.

Future work could involve the application of two-dimensional spectroscopy techniques, such as 2D NMR (NOESY, COSY) and 2D IR, to elucidate the solution-state structure and intermolecular interactions of this compound and its derivatives. The data obtained from these advanced spectroscopic methods will be instrumental in building accurate computational models of its reactivity.

Computational Chemistry for De Novo Design and Reaction Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the de novo design of novel molecules and the optimization of reaction pathways. researchgate.netopenmedicinalchemistryjournal.com For this compound, computational methods can be applied to predict its reactivity and to guide the design of new catalysts and reactions.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and stereochemical outcomes. This information can be used to screen potential catalysts for asymmetric transformations or to predict the regioselectivity of addition reactions to the alkyne.

Furthermore, de novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold with desired properties. schrodinger.comosti.gov By combining generative models with predictive models for properties such as biological activity or material performance, it is possible to explore a vast chemical space and identify promising candidates for synthesis and experimental validation. researchgate.net The integration of machine learning with these computational approaches can further accelerate the discovery process. schrodinger.com

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Phenylethynethiol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or thiol-yne reactions. To optimize purity, use inert atmospheres (e.g., argon) to prevent oxidation of the thiol group. Characterization via -NMR and GC-MS is critical to confirm structure and purity. For reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor . If scaling up, partition synthesis steps between main text and supplementary materials to avoid redundancy .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address common artifacts?

- Methodological Answer : Key techniques include:

- Raman/IR Spectroscopy : Identify S-H stretches (~2550 cm) and alkyne vibrations (~2100 cm).

- Mass Spectrometry : Monitor molecular ion peaks (e.g., m/z 150.2 for CHS) and fragmentation patterns.

- NMR : Use deuterated solvents to resolve aromatic protons (δ 7.2–7.5 ppm) and ethynyl protons (δ 2.8–3.1 ppm).

- Artifact Mitigation : For GC-MS, derivatize thiols to prevent column adsorption. Cross-validate results with elemental analysis .

Q. How can researchers ensure reproducibility in studies involving this compound’s reactivity?

- Methodological Answer : Standardize solvent systems (e.g., DMF for nucleophilic reactions) and quantify byproducts (e.g., disulfides) via HPLC. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation . For kinetic studies, report temperature, pressure, and stirring rates explicitly .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from ligand-metal interactions or thiol oxidation. To resolve:

- Controlled Experiments : Compare reaction outcomes under varying O levels (use glovebox vs. ambient conditions).

- DFT Calculations : Model transition states to identify steric/electronic barriers.

- Sensitivity Analysis : Test hypotheses by adjusting catalyst loading and monitoring intermediates via in-situ IR .

Q. How can computational methods predict this compound’s stability in novel reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for S-H and C≡C bonds. Pair with molecular dynamics simulations to assess solvent effects (e.g., polar vs. nonpolar). Validate predictions experimentally using accelerated aging tests (e.g., elevated temperatures) and HPLC stability assays .

Q. What strategies resolve discrepancies in toxicity profiles of this compound across in vitro and in vivo studies?

- Methodological Answer : Address interspecies variability (e.g., murine vs. human cell lines) by:

- Dose-Response Curves : Normalize data to body surface area or metabolic rates.

- Omics Integration : Use transcriptomics to identify pathways affected by thiol reactivity (e.g., glutathione depletion).

- Meta-Analysis : Apply Cochrane or PRISMA frameworks to harmonize datasets from heterogeneous studies .

Q. How should researchers design experiments to probe this compound’s role in surface functionalization?

- Methodological Answer : Utilize X-ray photoelectron spectroscopy (XPS) to quantify thiol-gold bond formation. Optimize self-assembled monolayer (SAM) density by varying immersion time and concentration. Control for solvent polarity (e.g., ethanol vs. toluene) and substrate roughness via AFM. Include negative controls (e.g., alkanethiols) to isolate ethynyl effects .

Methodological Best Practices

- Data Transparency : Deposit raw spectra, chromatograms, and simulation files in repositories like Zenodo or Figshare, citing DOIs in publications .

- Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to ICH guidelines for pharmaceutical applications .

- Contradiction Analysis : Maintain a log of unresolved anomalies (e.g., unexpected byproducts) and propose follow-up experiments in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。